molecular formula C20H17F2N3O5S B2561610 ethyl 2-((1-(4-(difluoromethoxy)phenyl)-5-(3-nitrophenyl)-1H-imidazol-2-yl)thio)acetate CAS No. 1226454-75-6

ethyl 2-((1-(4-(difluoromethoxy)phenyl)-5-(3-nitrophenyl)-1H-imidazol-2-yl)thio)acetate

Cat. No. B2561610
M. Wt: 449.43
InChI Key: YSZGELHWDCEZNS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of an imidazole ring, which is a five-membered ring with two nitrogen atoms. The ester functionality would be characterized by a carbonyl group (C=O) adjacent to an ether group (R-O-R’). The difluoromethoxy and nitrophenyl groups would contribute to the electron-withdrawing nature of the compound, potentially making the compound more reactive .


Chemical Reactions Analysis

Again, while specific reactions for this compound are not available, we can infer potential reactivity based on the functional groups present. The ester group could undergo hydrolysis under acidic or basic conditions to form a carboxylic acid and an alcohol. The imidazole ring could potentially act as a nucleophile in certain reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. The presence of the imidazole ring, ester group, and difluoromethoxy and nitrophenyl groups would all contribute to the compound’s properties. For example, the compound is likely to be polar due to the presence of these polar functional groups .

Scientific Research Applications

Catalysis and Hydrolysis Mechanisms

  • General basic catalysis of ester hydrolysis demonstrates the potential for studying the catalytic mechanisms and their relationship to enzymatic hydrolysis, which could be relevant for understanding how similar compounds might interact in biological systems or synthetic reactions (Bender & Turnquest, 1957).

Pharmaceutical Research

  • Novel imidazole derivatives have been explored for their potential as HIV-1 non-nucleoside reverse transcriptase inhibitors, indicating the significance of such compounds in developing antiviral medications (De Martino et al., 2005).

Synthetic Chemistry and Material Science

  • Research on ethyl α-(carbamoyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-ylhydrazono)acetates shows their reactivity towards creating pyran, pyridine, and pyridazine derivatives, which could be applied in the synthesis of complex organic molecules or materials (Mohareb et al., 2004).

Electrochemical and Electrochromic Properties

  • The study of donor–acceptor type monomers and their electrochemical properties opens avenues for research into novel materials with potential applications in electronic and photovoltaic devices (Hu et al., 2013).

Antirheumatic and Antioxidant Potential

  • The synthesis and evaluation of certain compounds for their antioxidant and antirheumatic effects provide a basis for pharmaceutical applications, particularly in treating conditions like rheumatism (Sherif & Hosny, 2014).

properties

IUPAC Name

ethyl 2-[1-[4-(difluoromethoxy)phenyl]-5-(3-nitrophenyl)imidazol-2-yl]sulfanylacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17F2N3O5S/c1-2-29-18(26)12-31-20-23-11-17(13-4-3-5-15(10-13)25(27)28)24(20)14-6-8-16(9-7-14)30-19(21)22/h3-11,19H,2,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSZGELHWDCEZNS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CSC1=NC=C(N1C2=CC=C(C=C2)OC(F)F)C3=CC(=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17F2N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ethyl 2-((1-(4-(difluoromethoxy)phenyl)-5-(3-nitrophenyl)-1H-imidazol-2-yl)thio)acetate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.